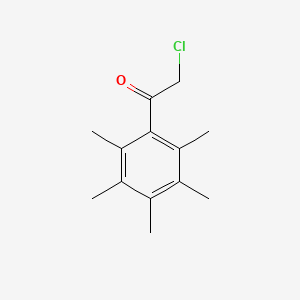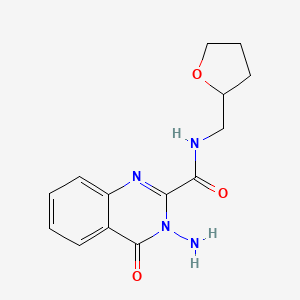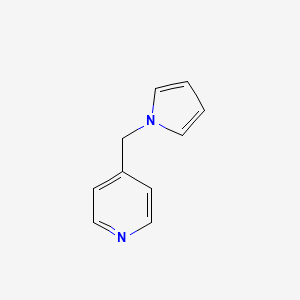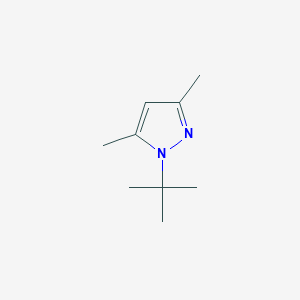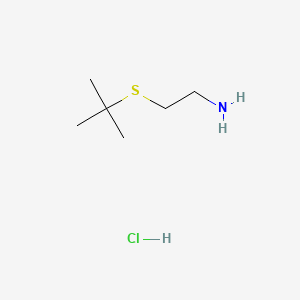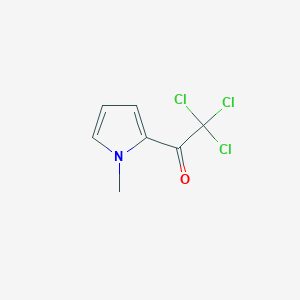
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. For instance, the synthesis of 3-nitro-2-phenylpropan-1-amine and its chlorophenyl analog is achieved through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride . Another method includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation . These methods could potentially be adapted for the synthesis of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be quite complex. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and are further organized into layers by π-stacking interactions between the aromatic systems . This suggests that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine could also exhibit interesting structural features such as hydrogen bonding and aromatic stacking.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl and amino compounds can vary widely depending on their specific functional groups and structure. The provided papers do not detail reactions for the exact compound , but they do show that related compounds can participate in reactions typical of amines and aromatic halides, such as nucleophilic substitution or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be inferred from related compounds. For example, the presence of the chlorophenyl group can influence the compound's electron distribution, reactivity, and polarity . The amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.
Aplicaciones Científicas De Investigación
“(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C14H15ClN2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of this compound is in the field of Organic and Medicinal Chemistry . It can be used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Chiral auxiliaries are compounds that are used to induce chirality in another substance in a chemical reaction .
The method of application or experimental procedure would involve using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary in a chemical reaction to synthesize a chiral product . The specific details of the procedure would depend on the particular reaction being carried out .
The outcome of using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary would be the production of a chiral product . The effectiveness of this method can be quantified by measuring the enantiomeric excess of the chiral product .
Propiedades
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine | |
CAS RN |
345991-79-9 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
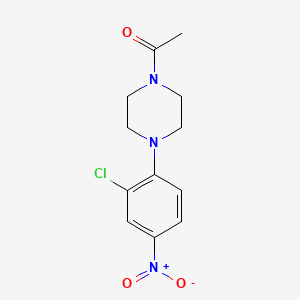
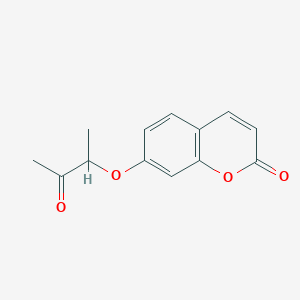
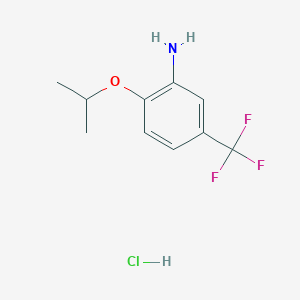
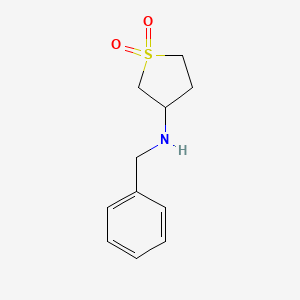
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
